molecular formula C15H10F3N3O3 B14749435 [2-Hydroxy-4-(3-trifluoromethyl-3H-diazirin-3-yl)-phenyl]-carbamic acid phenyl ester

[2-Hydroxy-4-(3-trifluoromethyl-3H-diazirin-3-yl)-phenyl]-carbamic acid phenyl ester

Cat. No.: B14749435
M. Wt: 337.25 g/mol
InChI Key: RGAXIWBVAOOTAT-UHFFFAOYSA-N
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Description

[2-Hydroxy-4-(3-trifluoromethyl-3H-diazirin-3-yl)-phenyl]-carbamic acid phenyl ester is a compound known for its unique chemical structure and properties. It contains a diazirine ring, which is a three-membered ring containing two nitrogen atoms and one carbon atom, and a trifluoromethyl group, which is known for its electron-withdrawing properties. This compound is often used in photochemistry and photobiology due to its ability to form reactive intermediates upon exposure to light.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-Hydroxy-4-(3-trifluoromethyl-3H-diazirin-3-yl)-phenyl]-carbamic acid phenyl ester typically involves multiple steps. One common method starts with the preparation of 2-hydroxy-4-(3-trifluoromethyl-3H-diazirin-3-yl)benzaldehyde . This intermediate is then reacted with phenyl isocyanate under controlled conditions to form the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

[2-Hydroxy-4-(3-trifluoromethyl-3H-diazirin-3-yl)-phenyl]-carbamic acid phenyl ester undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the diazirine ring to more stable amine derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can lead to the formation of various substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a photoreactive probe to study reaction mechanisms and intermediates. Its ability to form reactive intermediates upon exposure to light makes it valuable in photochemical studies.

Biology

In biological research, [2-Hydroxy-4-(3-trifluoromethyl-3H-diazirin-3-yl)-phenyl]-carbamic acid phenyl ester is used in photoaffinity labeling to study protein-ligand interactions. The compound can be incorporated into biological molecules and activated by light to form covalent bonds with target proteins, allowing researchers to identify and study these interactions.

Medicine

In medicine, this compound has potential applications in drug development and delivery. Its photoreactive properties can be utilized to create targeted drug delivery systems that release therapeutic agents upon exposure to light.

Industry

In the industrial sector, this compound is used in the development of advanced materials and coatings. Its unique chemical properties make it suitable for creating materials with specific functionalities, such as UV-resistant coatings.

Mechanism of Action

The mechanism of action of [2-Hydroxy-4-(3-trifluoromethyl-3H-diazirin-3-yl)-phenyl]-carbamic acid phenyl ester involves the formation of reactive intermediates upon exposure to light. The diazirine ring undergoes photolysis to generate a highly reactive carbene intermediate. This intermediate can then react with nearby molecules, forming covalent bonds and allowing for the study of molecular interactions and pathways.

Comparison with Similar Compounds

Similar Compounds

    4-(3-Trifluoromethyl-3H-diazirin-3-yl)benzoic acid: Similar in structure but lacks the carbamic acid phenyl ester group.

    2-Hydroxy-4-(3-trifluoromethyl-3H-diazirin-3-yl)benzaldehyde: An intermediate in the synthesis of the target compound.

    2,3-Bis(4-(3-(trifluoromethyl)-3H-diazirin-3-yl)phenyl)oxirane: Contains two diazirine groups and is used in photochemical studies.

Uniqueness

The uniqueness of [2-Hydroxy-4-(3-trifluoromethyl-3H-diazirin-3-yl)-phenyl]-carbamic acid phenyl ester lies in its combination of a diazirine ring and a carbamic acid phenyl ester group. This combination imparts unique photoreactive properties and makes it suitable for a wide range of applications in scientific research and industry.

Properties

Molecular Formula

C15H10F3N3O3

Molecular Weight

337.25 g/mol

IUPAC Name

phenyl N-[2-hydroxy-4-[3-(trifluoromethyl)diazirin-3-yl]phenyl]carbamate

InChI

InChI=1S/C15H10F3N3O3/c16-15(17,18)14(20-21-14)9-6-7-11(12(22)8-9)19-13(23)24-10-4-2-1-3-5-10/h1-8,22H,(H,19,23)

InChI Key

RGAXIWBVAOOTAT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC(=O)NC2=C(C=C(C=C2)C3(N=N3)C(F)(F)F)O

Origin of Product

United States

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